

4-Bromo-2,6-dimethylbenzaldehyde molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Bromo-2,6-dimethylbenzaldehyde
Cat. No.:	B1278818

[Get Quote](#)

An In-depth Technical Guide to **4-Bromo-2,6-dimethylbenzaldehyde**

Abstract

This technical guide provides a comprehensive overview of **4-Bromo-2,6-dimethylbenzaldehyde** (CAS No. 5769-33-5), a key aromatic aldehyde intermediate in synthetic chemistry. We delve into its fundamental physicochemical properties, validated synthetic routes, rigorous analytical characterization, and significant applications, particularly in the realms of pharmaceutical research and materials science. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven protocols to effectively utilize this versatile chemical scaffold.

Introduction: The Strategic Importance of Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone of modern organic synthesis, serving as pivotal precursors for a vast array of complex molecules. Their utility stems from the reactivity of the aldehyde functional group, which readily participates in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. The specific substitution pattern on the aromatic ring dictates the electronic and steric properties of the molecule, allowing for fine-tuned control over subsequent synthetic transformations.

4-Bromo-2,6-dimethylbenzaldehyde is a particularly valuable building block. The bromine atom at the para-position serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse functionalities. The ortho-methyl groups provide steric hindrance that can direct reactions to specific sites and influence the conformation of the final product, a critical consideration in rational drug design. This unique combination of features makes it an attractive starting material for constructing novel molecular architectures.

Physicochemical & Spectroscopic Profile

Accurate characterization of a starting material is the foundation of any successful synthetic campaign. The properties of **4-Bromo-2,6-dimethylbenzaldehyde** are well-documented, ensuring reliability and reproducibility in experimental setups.

Core Properties

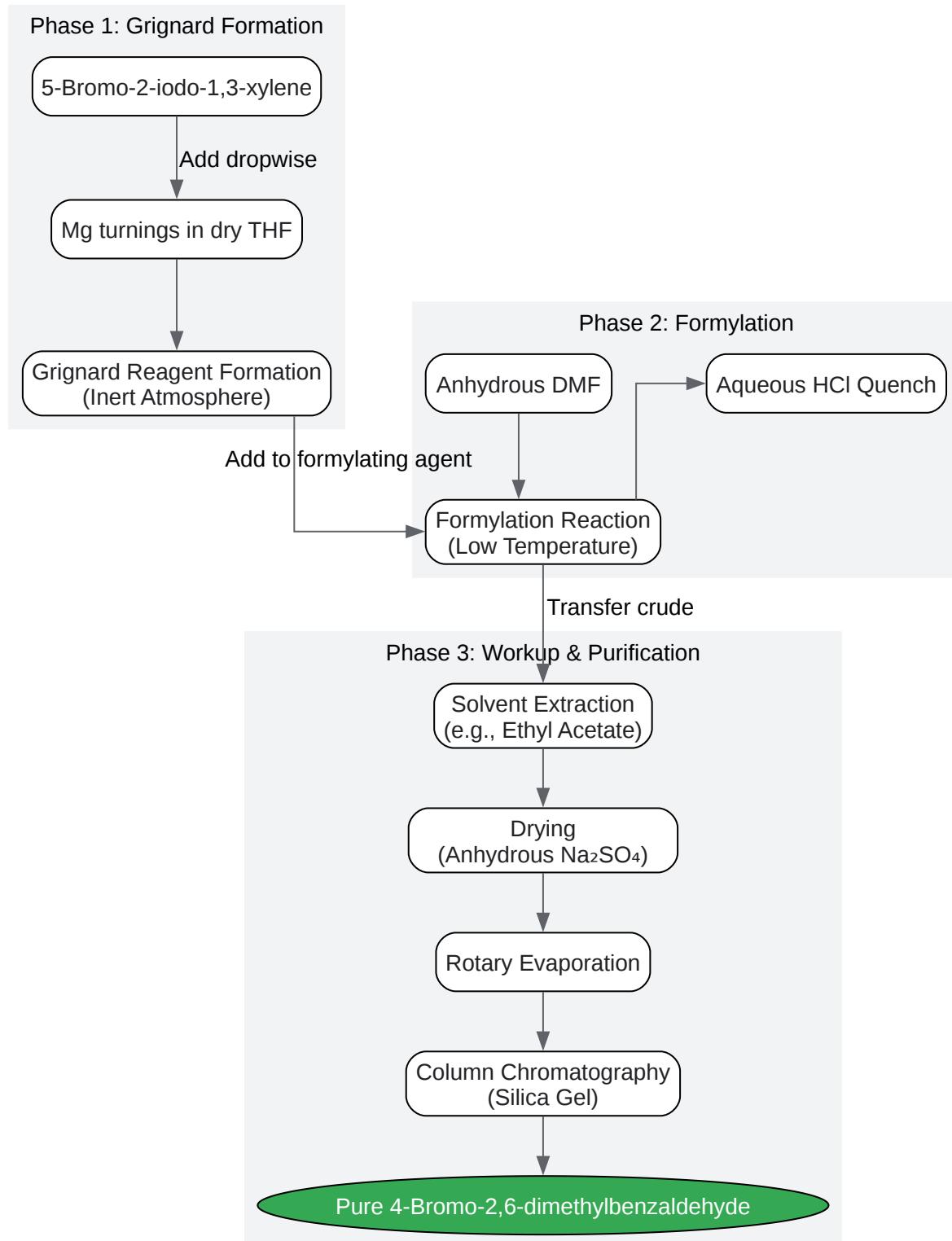
A summary of the key physicochemical properties is presented below. These values are critical for reaction setup, solvent selection, and purification strategies.

Property	Value	Source(s)
Molecular Weight	213.07 g/mol	[1][2][3][4]
Molecular Formula	C ₉ H ₉ BrO	[1][2][4]
CAS Number	5769-33-5	[1][3][5]
Appearance	Off-white to light brown solid	[4]
Boiling Point	137-139 °C (at 12 Torr)	[4]
Density	~1.4 g/cm ³	[4][6]
IUPAC Name	4-bromo-2,6-dimethylbenzaldehyde	[1][3]

Spectroscopic Signature

The structural identity of **4-Bromo-2,6-dimethylbenzaldehyde** is unequivocally confirmed through a combination of spectroscopic techniques. While raw spectra can be requested from

commercial suppliers[7], the expected data are as follows:


- ^1H NMR (Proton Nuclear Magnetic Resonance): The spectrum will exhibit characteristic signals for the aldehyde proton (singlet, ~10 ppm), the aromatic protons (singlet or narrow multiplet), and the two methyl groups (singlet, ~2.5 ppm). The integration of these signals will correspond to a 1:2:6 ratio.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals include the carbonyl carbon of the aldehyde (~190 ppm) and distinct signals for the substituted aromatic carbons and the methyl carbons.
- IR (Infrared) Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch will be prominent around 1700 cm^{-1} . C-H stretches for the aromatic ring and alkyl groups will also be present.
- MS (Mass Spectrometry): The mass spectrum will display a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity at $\text{m/z} = 212$ and 214 , corresponding to the $[\text{M}]^+$ and $[\text{M}+2]^+$ ions for the ^{79}Br and ^{81}Br isotopes, respectively.

Synthesis and Purification: A Validated Protocol

The synthesis of **4-Bromo-2,6-dimethylbenzaldehyde** can be achieved through various methods. A common and effective approach involves the formylation of a corresponding Grignard or organolithium reagent derived from a brominated xylene precursor. A generalized, reliable protocol is detailed below, based on established methodologies for analogous compounds[4][8].

Synthesis Workflow Diagram

The following diagram outlines the key stages of the synthesis and purification process.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-Bromo-2,6-dimethylbenzaldehyde**.

Step-by-Step Experimental Protocol

Materials:

- 5-Bromo-2-iodo-1,3-xylene
- Magnesium turnings
- Anhydrous tetrahydrofuran (THF)
- Anhydrous N,N-Dimethylformamide (DMF)
- Hydrochloric acid (HCl), aqueous solution
- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- Reaction Setup: All glassware must be oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).
- Grignard Reagent Formation: Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and dropping funnel. Add a solution of 5-bromo-2-iodo-1,3-xylene in anhydrous THF dropwise to initiate the reaction. The selective formation of the Grignard reagent at the iodine position is favored.
- Formylation: In a separate flask, cool a solution of anhydrous DMF in anhydrous THF to 0 °C. Slowly add the prepared Grignard reagent to the DMF solution, maintaining the low temperature. Causality Note: This exothermic reaction is kept cold to prevent side reactions and ensure selective formylation.
- Reaction Quench: After stirring for several hours, slowly quench the reaction by adding an aqueous solution of HCl. This protonates the intermediate and hydrolyzes the iminium salt to the desired aldehyde.

- Extraction and Workup: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude solid by column chromatography on silica gel to yield pure **4-Bromo-2,6-dimethylbenzaldehyde**[4].

Applications in Research and Drug Development

4-Bromo-2,6-dimethylbenzaldehyde is not merely a chemical curiosity; it is a potent tool for molecular innovation. Its structural motifs are found in various biologically active compounds. Related bromo-benzaldehyde structures are instrumental in synthesizing molecules with antimicrobial and anticancer properties, often via Schiff base intermediates[9].

Key Application Areas:

- Scaffold for Medicinal Chemistry: The compound serves as an excellent starting point for exploring structure-activity relationships (SAR). The bromine can be replaced via cross-coupling to introduce a wide variety of substituents, while the aldehyde can be converted into amines, alcohols, or other functional groups.
- Synthesis of Heterocycles: It is a precursor for complex heterocyclic systems. For example, similar hydroxy-substituted bromobenzaldehydes are used to construct benzofurans and coumarins, which are important classes of compounds in drug discovery and materials science[9][10].
- Custom Synthesis: Researchers often require derivatives of this molecule not available off-the-shelf. Custom synthesis services can modify the aldehyde, replace the bromine, or alter other parts of the molecule to meet specific research needs.

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount. **4-Bromo-2,6-dimethylbenzaldehyde** possesses specific hazards that must be managed appropriately.

- Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation[3][11].
- Personal Protective Equipment (PPE): Always handle this chemical with appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves[11][12].
- Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors[12][13]. Avoid contact with skin and eyes[14].
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, under an inert atmosphere (nitrogen or argon) is recommended for long-term stability[4][13].

Always consult the full Material Safety Data Sheet (MSDS) before use[11][12][14].

Conclusion

4-Bromo-2,6-dimethylbenzaldehyde, with a molecular weight of 213.07 g/mol, is a high-value synthetic intermediate. Its strategic placement of a bromine atom and sterically influencing methyl groups makes it a versatile platform for building molecular complexity. This guide has provided the essential technical information—from its core properties and a validated synthetic protocol to its applications and safety considerations—to empower researchers to confidently and effectively incorporate this compound into their synthetic programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 2. 4-Bromo-2,6-dimethyl-benzaldehyde | CymitQuimica [cymitquimica.com]
- 3. 4-Bromo-2,6-dimethylbenzaldehyde | C9H9BrO | CID 11020222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-Dimethyl-4-bromobenzaldehyde | 5769-33-5 [chemicalbook.com]

- 5. 4-Bromo-2,6-dimethylbenzaldehyde | CAS 5769-33-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. 4-Bromo-2,6-dimethylbenzaldehyde Price from Supplier Brand ThermoFisher on Chemsr.com [chemsrc.com]
- 7. 5769-33-5|4-Bromo-2,6-dimethylbenzaldehyde|BLD Pharm [bldpharm.com]
- 8. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [4-Bromo-2,6-dimethylbenzaldehyde molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1278818#4-bromo-2-6-dimethylbenzaldehyde-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com